

Physical and chemical properties of 2-Chloro-6-(trifluoromethyl)nicotinamide

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Compound of Interest

Compound Name: 2-Chloro-6-(trifluoromethyl)nicotinamide

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An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinamide

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds serve as indispensable building blocks. Among these, **2-Chloro-6-(trifluoromethyl)nicotinamide** stands out as a versatile intermediate, prized for its unique electronic properties and predictable reactivity. The strategic placement of a chloro group at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 6-position of the pyridine ring creates a molecule with distinct potential for nucleophilic substitution and further functionalization. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its capabilities in synthesis and discovery.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental identity. **2-Chloro-6-(trifluoromethyl)nicotinamide** is a substituted pyridine derivative, a class of compounds of significant interest in the development of pharmaceuticals and agrochemicals.

Table 1: Core Compound Identifiers

Identifier	Value	Source
IUPAC Name	2-chloro-6-(trifluoromethyl)pyridine-3-carboxamide	N/A
CAS Number	386704-05-8	[1]
Molecular Formula	C ₇ H ₄ ClF ₃ N ₂ O	[1] [2]
Molecular Weight	224.57 g/mol	[1] [2]
Canonical SMILES	<chem>C1=CC(=NC(=C1C(=O)N)Cl)C(F)(F)F</chem>	N/A

The structure of the molecule is key to its reactivity. The pyridine ring is rendered electron-deficient by the electronegative nitrogen atom and, more significantly, by the potent inductive effect of the trifluoromethyl (-CF₃) group. This electronic characteristic is pivotal for the chemical behaviors discussed in subsequent sections.

Caption: Chemical structure of **2-Chloro-6-(trifluoromethyl)nicotinamide**.

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. While extensive data for this specific nicotinamide is not publicly available, properties can be inferred from its immediate precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid, and related analogs.

Table 2: Physicochemical Data

Property	Value	Notes	Source
Appearance	White to off-white solid/powder	Based on typical appearance of similar organic compounds.	N/A
Melting Point	120 °C	Data for the precursor acid, 2-chloro-6-(trifluoromethyl)nicotinic acid. The amide is expected to have a different, likely higher, melting point.	[3]
Boiling Point	271.3 ± 40.0 °C (Predicted)	Data for the precursor acid. High boiling point is expected due to polarity and molecular weight.	[3][4]
Solubility	Soluble in organic solvents	Expected to be soluble in solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and alcohols. Poor solubility in water is anticipated.	[4]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8 °C	Recommended for long-term stability to prevent hydrolysis and other degradation.	[3]

Expert Insight: The trifluoromethyl group significantly impacts solubility. While the amide functional group can participate in hydrogen bonding, the overall molecule possesses considerable hydrophobic character due to the -CF₃ group and the aromatic ring. Therefore, when selecting a solvent system for a reaction, a polar aprotic solvent like DMF or acetonitrile is often a superior choice over protic solvents, unless the protic solvent is a reactant.

Chemical Reactivity and Synthesis

The reactivity of **2-Chloro-6-(trifluoromethyl)nicotinamide** is dominated by the electrophilic nature of the pyridine ring, particularly at the C2 position.

Core Reactivity: Nucleophilic Aromatic Substitution (S_NAr)

The primary utility of this compound in synthetic chemistry stems from the lability of the C2-chloro group towards nucleophilic attack. The combined electron-withdrawing effects of the ring nitrogen, the C6-trifluoromethyl group, and the C3-carboxamide group make the C2 position highly electron-deficient and thus susceptible to substitution.



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Caption: Generalized workflow for S_NAr reactions.

This reaction is highly valuable for introducing a wide array of functional groups, including amines, alcohols, thiols, and others, to the pyridine core. This versatility is a cornerstone of its application in building libraries of compounds for drug discovery.^{[5][6]}

Synthesis Pathway

2-Chloro-6-(trifluoromethyl)nicotinamide is typically synthesized from its corresponding carboxylic acid, 2-chloro-6-(trifluoromethyl)nicotinic acid. The conversion of the carboxylic acid to the primary amide is a standard and robust transformation in organic chemistry.

Protocol: Synthesis via Acid Chloride Intermediate

This common and efficient two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by amination.

Step 1: Formation of the Acid Chloride

- In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
- Add thionyl chloride (SOCl_2) (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
- Heat the reaction mixture to reflux (typically 40-80°C depending on the solvent) and monitor the reaction progress by TLC or ^1H NMR until the starting material is consumed.
- Once complete, remove the excess solvent and thionyl chloride under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.

Causality: Thionyl chloride is an excellent choice for this transformation as the byproducts (SO_2 and HCl) are gaseous, which drives the reaction to completion and simplifies purification.

Step 2: Amination

- Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF).
- Cool the solution in an ice bath (0 °C).
- Add an excess of concentrated aqueous ammonia (NH_4OH) or a solution of ammonia in an organic solvent dropwise with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for several hours until completion.
- Perform an aqueous workup: dilute with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Trustworthiness: This protocol is self-validating. The formation of the amide product results in a significant change in polarity and solubility compared to the starting acid, which can be easily confirmed by TLC analysis. The disappearance of the acidic proton in the ^1H NMR spectrum provides definitive confirmation of the successful transformation.

Spectroscopic Characterization

Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound. Spectroscopic methods provide a molecular fingerprint.

Table 3: Expected Spectroscopic Data

Technique	Expected Features
^1H NMR	<ul style="list-style-type: none">- Aromatic Protons: Two signals in the aromatic region (typically δ 7.5-9.0 ppm), appearing as doublets due to coupling with each other. The electron-withdrawing groups will shift these protons downfield.- Amide Protons ($-\text{NH}_2$): Two broad singlets in the region of δ 7.0-8.5 ppm. The chemical shift can be variable and dependent on solvent and concentration.
^{13}C NMR	<ul style="list-style-type: none">- Carbonyl Carbon ($\text{C}=\text{O}$): A signal around δ 160-170 ppm.- Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbons attached to the chloro (C_2) and trifluoromethyl (C_6) groups will be significantly affected. The C-F coupling will split the C_6 signal into a quartet.
^{19}F NMR	<ul style="list-style-type: none">- Trifluoromethyl Group ($-\text{CF}_3$): A sharp singlet around δ -60 to -70 ppm (relative to CFCl_3). This is a highly characteristic signal for the $-\text{CF}_3$ group on an aromatic ring.
IR Spectroscopy	<ul style="list-style-type: none">- N-H Stretch: Two medium-to-sharp bands in the region of $3200\text{-}3400\text{ cm}^{-1}$ corresponding to the symmetric and asymmetric stretching of the primary amide.- C=O Stretch (Amide I): A strong, sharp absorption band around $1660\text{-}1690\text{ cm}^{-1}$.- N-H Bend (Amide II): A band around $1600\text{-}1640\text{ cm}^{-1}$.- C-F Stretch: Strong, characteristic bands in the $1100\text{-}1350\text{ cm}^{-1}$ region.

Mass Spectrometry (EI)

- Molecular Ion (M^+): A peak corresponding to the molecular weight (224.57). The presence of chlorine will result in a characteristic $M+2$ peak with an intensity of approximately one-third of the M^+ peak, confirming the presence of a single chlorine atom.

Expert Insight: When analyzing the NMR spectra, pay close attention to the fluorine couplings. In ^{13}C NMR, the carbon atom directly attached to the $-\text{CF}_3$ group will appear as a quartet due to one-bond C-F coupling. This provides unequivocal evidence for the presence and position of the trifluoromethyl group.

Applications in Research and Drug Development

2-Chloro-6-(trifluoromethyl)nicotinamide is not just a laboratory curiosity; it is a key intermediate in the synthesis of biologically active molecules. Its derivatives have been explored in various therapeutic areas.

- **Scaffold for Agrochemicals:** The nicotinamide scaffold is a well-known toxophore in insecticides. The specific substitution pattern of this molecule makes it a valuable starting point for creating new pesticide candidates.
- **Medicinal Chemistry Building Block:** The ability to easily displace the chloro group allows for the rapid generation of diverse compound libraries.^[5] By reacting the core with various amines, chemists can synthesize a wide range of N-substituted analogs to probe structure-activity relationships (SAR) for a given biological target.^[6] For instance, nicotinamide derivatives are investigated as inhibitors for various enzymes and as modulators for ion channels.
- **Precursor for Fused Heterocycles:** The amide and chloro functionalities can be used in cyclization reactions to build more complex, fused heterocyclic systems, which are often privileged structures in drug discovery.

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

- Hazard Classification: The precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid, is classified as toxic if swallowed and causes skin and serious eye irritation.[7] Similar hazards should be assumed for the amide derivative. It may also cause respiratory irritation.[7][8]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin, eyes, and clothing.[11]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to reach the sewage system.[8]

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